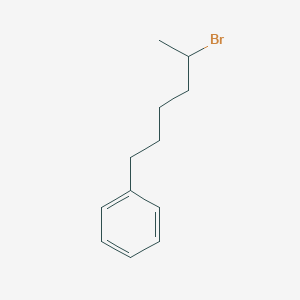

(5-Bromohexyl)benzene

Description

Properties

CAS No. |

105474-17-7 |

|---|---|

Molecular Formula |

C12H17Br |

Molecular Weight |

241.17 g/mol |

IUPAC Name |

5-bromohexylbenzene |

InChI |

InChI=1S/C12H17Br/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3 |

InChI Key |

CZXKEULBMYKIAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Key brominated alkylbenzene analogs include:

Notes:

- The position of bromine significantly impacts reactivity. Terminal bromine (e.g., (6-Bromohexyl)benzene) facilitates easier substitution due to reduced steric hindrance compared to internal positions (e.g., 5th carbon) .

- Benzyl bromide (1-(bromomethyl)benzene) is highly reactive but volatile, whereas longer-chain analogs like (6-Bromohexyl)benzene offer better stability for controlled reactions .

Physicochemical Properties

While explicit data on this compound is absent, trends can be extrapolated:

- Boiling Point : Longer alkyl chains (e.g., hexyl vs. methyl) increase boiling points. (6-Bromohexyl)benzene likely has a higher bp than benzyl bromide.

- Solubility : Bromohexylbenzenes are less polar than benzyl bromide, favoring solubility in organic solvents like ethyl acetate .

Research Findings and Challenges

- Low Yields in Alkylation : highlights a 29% yield for a benzyl bromide-derived product, suggesting that longer-chain bromoalkylbenzenes may face similar or greater synthetic challenges .

- Safety Considerations : Brominated compounds require stringent handling. For example, 1-(Bromomethyl)-3-methoxy-5-methylbenzene () mandates protective equipment due to toxicity risks, a precaution applicable to all bromoalkylbenzenes .

Preparation Methods

Radical Bromination of Hexylbenzene

Radical bromination offers a direct route to introduce bromine into the hexyl chain of hexylbenzene. This method leverages the selectivity of radical intermediates, which favor stable secondary or tertiary carbon positions.

Reaction Mechanism

The process employs N-bromosuccinimide (NBS) under ultraviolet light or thermal initiation. The mechanism proceeds via a chain reaction:

- Initiation : Light cleaves NBS, generating bromine radicals ($$Br^·$$).

- Propagation : A hydrogen atom is abstracted from the hexyl chain, forming a carbon-centered radical. Bromine radical addition follows, yielding the bromide.

- Termination : Radical recombination halts the reaction.

For (5-bromohexyl)benzene, the secondary hydrogen at the fifth carbon is targeted. However, competing abstraction at other positions (e.g., C2 or C3) necessitates careful optimization.

Key Conditions

| Parameter | Value |

|---|---|

| Reagent | NBS (1.1 equiv.) |

| Solvent | CCl₄ or cyclohexane |

| Initiator | UV light (λ = 300–400 nm) |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

Alkylation with Pre-Brominated Hexyl Intermediates

This two-step approach involves synthesizing a brominated hexane derivative before coupling it to benzene.

Synthesis of 1-Bromo-5-hexene

A Wittig reaction or hydrobromination of 5-hexen-1-ol provides the bromoalkene precursor:

$$ \text{5-Hexen-1-ol} + \text{PBr}3 \rightarrow \text{1-Bromo-5-hexene} + \text{H}3\text{PO}_3 $$

Conditions : PBr₃ (1.2 equiv.), dichloromethane, 0°C to room temperature, 2 hours.

Grignard Coupling to Benzene

The bromoalkene is converted to a Grignard reagent and reacted with benzene:

- Formation of Grignard Reagent :

$$ \text{1-Bromo-5-hexene} + \text{Mg} \rightarrow \text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CHBrMgCH}_3 $$ - Coupling :

$$ \text{Grignard reagent} + \text{C}6\text{H}6 \rightarrow \text{this compound} $$

Multi-Step Synthesis from 1,6-Dibromohexane

Adapting methodologies from thiophene chemistry, this route uses 1,6-dibromohexane as a bifunctional reagent.

Substitution with Benzene

In an anhydrous tetrahydrofuran (THF) solution, benzene reacts with 1,6-dibromohexane via nucleophilic aromatic substitution (NAS):

$$ \text{C}6\text{H}6 + \text{Br}(\text{CH}2)6\text{Br} \xrightarrow{\text{LiHMDS}} \text{C}6\text{H}5-(\text{CH}2)6\text{Br} $$

Conditions : Lithium hexamethyldisilazide (LiHMDS, 1.5 equiv.), −78°C, 4 hours.

Friedel-Crafts Alkylation Followed by Bromination

This method first attaches the hexyl chain to benzene, followed by bromination.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable precise construction of the bromohexyl-benzene bond.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Radical Bromination | Simple, one-pot | Low regioselectivity | 30–45% |

| Pre-Brominated Chain | High purity | Multi-step, costly reagents | 50–65% |

| 1,6-Dibromohexane | Scalable | Requires harsh conditions | 40–55% |

| Friedel-Crafts | Mild alkylation | Poor bromine position control | 25–35% |

| Suzuki Coupling | High selectivity | Air-sensitive reagents | 60–75% |

Q & A

Q. What are the optimal synthetic routes for preparing (5-Bromohexyl)benzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Pistachio or Reaxys models) can identify feasible pathways by leveraging bromination of hexylbenzene precursors or alkylation of brominated intermediates. Key parameters to optimize include temperature (e.g., 0–50°C for bromination), solvent polarity (e.g., dichloromethane for SN2 reactions), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation). Monitor purity via GC-MS and adjust stoichiometry to minimize byproducts like di-brominated analogs .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the bromine position on the hexyl chain (δ ~3.4 ppm for CH₂Br) and aromatic protons (δ 6.5–7.3 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.0 for C₁₂H₁₅Br).

- Elemental Analysis : Ensure Br content aligns with theoretical values (e.g., ~35.2% Br). Cross-reference with melting point data (if crystalline) and HPLC retention times .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Store at <4°C in amber vials to prevent photodegradation. Use fume hoods for reactions due to bromine’s volatility and toxicity. Employ PPE (gloves, goggles) and avoid incompatible reagents like strong oxidizers (e.g., KMnO₄). Monitor waste disposal per EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or HRMS adducts) may arise from conformational isomerism or solvent interactions. Use variable-temperature NMR to probe dynamic effects. Validate via independent synthesis of suspected byproducts (e.g., 6-bromo isomers) and compare spectral libraries. Computational modeling (DFT for NMR chemical shifts) can clarify ambiguities .

Q. What strategies enable the integration of this compound into complex organic frameworks for medicinal chemistry applications?

- Methodological Answer : Leverage the bromine atom as a handle for cross-coupling (e.g., Suzuki-Miyaura to attach aryl groups) or nucleophilic substitution (e.g., with amines for drug-like scaffolds). For example, substitute Br with a pharmacophore (e.g., pyrazole or benzoxazole) under Pd catalysis. Monitor regioselectivity using directing groups (e.g., methoxy substituents) to control coupling sites .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

- Methodological Answer : Steric hindrance from the hexyl chain may slow SN2 reactions, favoring radical bromination or photochemical pathways. Electronic effects (e.g., electron-withdrawing Br) can activate the benzene ring for electrophilic substitution at the para position. Quantify via Hammett plots or computational electrostatic potential maps .

Q. What interdisciplinary approaches enhance the utility of this compound in materials science?

- Methodological Answer : Incorporate into liquid crystals by functionalizing the hexyl chain with mesogenic groups (e.g., biphenyls). For polymers, use atom-transfer radical polymerization (ATRP) initiators derived from the bromide. Characterize thermal stability via TGA and phase behavior using DSC .

Data Contradiction and Analysis

Q. How should researchers address inconsistent biological activity data for this compound derivatives?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time). Use structure-activity relationship (SAR) studies to isolate variables (e.g., bromine position vs. chain length). Validate via orthogonal assays (e.g., microbial growth inhibition vs. enzymatic inhibition). Cross-reference with crystallographic data (e.g., PDB entries for target binding) .

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use ANOVA to assess significance and response surface modeling to optimize yields. Report confidence intervals (e.g., 95% CI for n ≥ 3 replicates) and outliers via Grubbs’ test .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.